6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine
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Description
The compound "6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The presence of bromine and methyl groups on the benzothiazole core indicates that it is a substituted benzothiazole, which can have various biological activities and applications in medicinal chemistry .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various methods. For instance, the
Scientific Research Applications
Synthesis and Structural Analysis
- 6-Bromo-3-Methyl-1,3-Benzothiazol-2(3H)-Imine is used in the synthesis of various chemical compounds. For example, it has been involved in the preparation of 3-Benzyl(or p-tolyl)-5-methyl-2-(substituted benzothiazol-2′-ylimino)-4-thiazolidones (Shyam & Tiwari, 1977). These compounds were analyzed for their structures and purity using analytical and spectral data.
Chemical Reactions and Modifications
- The compound has been used in chemical reactions involving double metallation with methyl magnesium bromide and alkyllithium bases, leading to alkylation at specific positions of heterocycles (Deorazio et al., 2011).
Development of New Compounds and Derivatives
- Research has focused on creating new derivatives of this compound. For instance, synthesis of N-(6-substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds has been explored (Eshghi et al., 2019). These new compounds have been synthesized and evaluated for their biological activities, such as anti-tumor activity.
Exploration in Various Chemical Syntheses
- Its utilization extends to different chemical synthesis processes, like the preparation of 5-Substituted 1,3-benzothiazol-2(3H)-ones and their N-methyl analogues using Stille and Suzuki reactions (Pirat et al., 2011).
Antimicrobial Activities
- Some research has been directed towards exploring the antimicrobial properties of derivatives. For example, the synthesis of 3-Substituted 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles and their evaluation for antimicrobial activities against various strains (Bhagat et al., 2012).
properties
IUPAC Name |
6-bromo-3-methyl-1,3-benzothiazol-2-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2S/c1-11-6-3-2-5(9)4-7(6)12-8(11)10/h2-4,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKMNRMHKISQCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)SC1=N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365923 |
Source
|
Record name | 6-Bromo-3-methyl-1,3-benzothiazol-2(3H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine | |
CAS RN |
73901-11-8 |
Source
|
Record name | 6-Bromo-3-methyl-1,3-benzothiazol-2(3H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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